Cefotetan
Descripción
Propiedades
IUPAC Name |
(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNHPXWXCNNDU-RHBCBLIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74356-00-6 (di-hydrochloride salt) | |
| Record name | Cefotetan [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022762 | |
| Record name | Cefotetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69712-56-7 | |
| Record name | Cefotetan [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefotetan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefotetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefotetan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOTETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SPP0PA9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cefotetan Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotetan, a semisynthetic cephamycin antibiotic, exhibits a broad spectrum of activity against a wide range of Gram-negative and anaerobic bacteria.[1][2] Its clinical efficacy is rooted in a multifaceted mechanism of action that involves efficient penetration of the bacterial cell envelope, specific inactivation of essential enzymes involved in cell wall synthesis, and notable stability against enzymatic degradation by bacterial β-lactamases.[3][4] This technical guide provides a detailed exploration of the molecular interactions and processes that underpin this compound's bactericidal effects on Gram-negative bacteria, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action
This compound's bactericidal action against Gram-negative bacteria is a multi-step process that begins with its transit across the outer membrane and culminates in the disruption of peptidoglycan synthesis, leading to cell lysis and death.[4]
Penetration of the Gram-Negative Outer Membrane
The initial challenge for any antibiotic targeting Gram-negative bacteria is to traverse the formidable outer membrane, a complex asymmetric bilayer that serves as a highly selective permeability barrier. This compound, being a hydrophilic molecule, primarily utilizes porin channels to diffuse across this membrane into the periplasmic space. The efficiency of this penetration is a critical determinant of its antibacterial potency. Resistance can emerge through the downregulation or mutation of these porin channels, thereby restricting this compound's access to its periplasmic targets.
Inhibition of Penicillin-Binding Proteins (PBPs)
Once in the periplasm, this compound's primary targets are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3] Peptidoglycan provides structural integrity to the bacterial cell wall, and its proper formation is crucial for bacterial survival. This compound, a β-lactam antibiotic, acts as a suicide inhibitor of these enzymes. It forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the PBP, rendering the enzyme inactive.[1] This inactivation disrupts the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately leading to cell lysis due to internal osmotic pressure.
Studies have shown that this compound exhibits a specific affinity profile for different PBPs in Gram-negative bacteria. Notably, it demonstrates the greatest affinity for PBP 3 .[5] PBP 3 is primarily involved in septum formation during cell division. Its inhibition leads to the formation of filamentous, non-dividing cells, a hallmark of the morphological changes induced by this compound. In contrast, this compound shows little to no affinity for PBP 2, which is primarily involved in maintaining the rod shape of the bacterium.[5]
Stability Against β-Lactamases
A key feature contributing to this compound's effectiveness is its significant stability against a broad spectrum of β-lactamases, enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[4][6] This stability is conferred by the presence of a 7-α-methoxy group in its structure, which sterically hinders the approach of β-lactamases to the β-lactam ring.[4]
This compound is resistant to hydrolysis by many common plasmid-mediated and chromosomally-mediated β-lactamases, including Richmond-Sykes types I-V.[6] Furthermore, it has been shown to be a potent inhibitor of Type I (P99) β-lactamases.[6] This dual characteristic of being a poor substrate and a good inhibitor of certain β-lactamases enhances its efficacy against β-lactamase-producing strains of Gram-negative bacteria. However, it is important to note that some extended-spectrum β-lactamases (ESBLs) and carbapenemases can hydrolyze this compound.[7]
Quantitative Data
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of this compound against various Gram-negative bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 1: this compound MICs for Enterobacteriaceae
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli (ESBL-producing) | 0.25 | 2 |
| Klebsiella pneumoniae (ESBL-producing) | 0.25 | 2 |
| Escherichia coli (with ampC genes) | 16 | - |
| Klebsiella pneumoniae (with ampC genes) | 16 | - |
Data sourced from a study on ESBL-producing bloodstream isolates.[8]
Table 2: this compound MICs for Anaerobic Gram-Negative Bacteria
| Organism | MIC Range (mg/L) |
| Bacteroides fragilis ATCC 25285 | 4.0 - 16 |
| Bacteroides thetaiotaomicron ATCC 29741 | 32 - 128 |
Data sourced from quality control guidelines for susceptibility testing.[9]
Penicillin-Binding Protein Affinity
Table 3: this compound PBP Binding Profile in Gram-Negative Bacteria
| PBP Target | Binding Affinity |
| PBP 3 | Highest |
| PBP 2 | None |
| Other PBPs | Variable |
Based on studies using [14C]this compound.[5]
β-Lactamase Stability
Quantitative kinetic data (kcat/Km) for this compound hydrolysis by specific β-lactamases are scarce in publicly available literature. However, its stability is well-documented qualitatively.
Table 4: this compound Stability Against β-Lactamases
| β-Lactamase Type | Stability/Interaction |
| Richmond-Sykes Types I-V | Stable |
| Type I (P99) | Potent Inhibitor |
| ESBLs (e.g., CTX-M) | Generally Susceptible to Hydrolysis |
| Carbapenemases | Susceptible to Hydrolysis |
Information compiled from multiple sources.[6][7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of this compound against Gram-negative bacteria.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the plate to achieve a final concentration range (e.g., 0.125 to 64 mg/L).
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test organism on a suitable agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Competitive Penicillin-Binding Protein (PBP) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin FL).
-
Preparation of Bacterial Membranes:
-
Grow the Gram-negative bacterial strain of interest to mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in a known volume of buffer and determine the protein concentration.
-
-
Competitive Binding Reaction:
-
In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of this compound (the competitor) for a defined period (e.g., 10 minutes at 37°C) to allow for binding to PBPs.
-
Include a control tube with no this compound.
-
-
Labeling of Unbound PBPs:
-
Add a fixed, saturating concentration of a fluorescent penicillin probe (e.g., Bocillin FL) to each tube and incubate for a further defined period (e.g., 10 minutes at 37°C). The fluorescent probe will bind to the PBPs that are not already occupied by this compound.
-
-
SDS-PAGE and Fluorescence Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band.
-
The concentration of this compound that results in a 50% reduction in the fluorescence signal for a specific PBP is the IC50 value, which is a measure of its binding affinity.
-
Protocol 3: β-Lactamase Hydrolysis Assay using Nitrocefin
This spectrophotometric assay measures the ability of a bacterial β-lactamase extract to hydrolyze this compound by monitoring the hydrolysis of a chromogenic cephalosporin, nitrocefin, in the presence and absence of this compound.
-
Preparation of β-Lactamase Extract:
-
Grow a β-lactamase-producing strain of Gram-negative bacteria and prepare a crude cell lysate or a purified enzyme preparation.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, prepare reaction mixtures containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) and a fixed concentration of the β-lactamase extract.
-
For the test reactions, add varying concentrations of this compound.
-
Include control reactions with no this compound.
-
-
Hydrolysis Reaction and Measurement:
-
Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.
-
Immediately monitor the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial rate of nitrocefin hydrolysis in the presence and absence of this compound.
-
A decrease in the rate of nitrocefin hydrolysis in the presence of this compound indicates that this compound is acting as a competitive inhibitor of the β-lactamase.
-
To determine if this compound is a substrate, a direct hydrolysis assay can be performed by monitoring the decrease in this compound's own UV absorbance (around 260 nm) over time in the presence of the β-lactamase.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Disodium used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 5. The interactions of [14C]this compound with penicillin binding proteins of a wide variety of Gram-positive and gram-negative species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity, beta-lactamase stability and beta-lactamase inhibition of this compound and other 7-alpha-methoxy beta-lactam antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound/Cefotetan Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 8. researchgate.net [researchgate.net]
- 9. Quality control guidelines for testing this compound in the reference agar dilution procedure for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Cefotetan Disodium
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of this compound disodium, a second-generation cephalosporin antibiotic. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and biological pathway interactions.
Chemical Structure and Identification
This compound disodium is a semi-synthetic cephamycin antibiotic.[1] The disodium salt of [6R-(6α,7α)]-7-[[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietan-2-yl]carbonyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2][3] Its structure includes a methoxy group at the 7-alpha position, which confers significant stability against a broad spectrum of beta-lactamase enzymes produced by resistant bacteria.[3]
Caption: Chemical Structure of this compound Disodium.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4] |
| CAS Number | 74356-00-6[5] |
| Molecular Formula | C₁₇H₁₅N₇Na₂O₈S₄[3] |
| Molecular Weight | 619.57 g/mol [3] |
| UNII | 0GXP746VXB[5] |
| KEGG ID | D02228[5] |
Physicochemical Properties
This compound disodium is a white to pale yellow powder.[2] It is characterized as being very soluble in water.[2] The resulting solution's color can range from colorless to yellow, depending on the concentration.[2]
Table 2: Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to pale yellow powder | [2] |
| Melting Point | 173-178°C (decomposes) | [6] |
| Solubility in Water | Very soluble | [2] |
| Predicted Water Solubility | 1.96 mg/mL | [4] |
| Solubility (Other) | DMSO (Slightly), Methanol (Very Slightly) | [6] |
| pH of Reconstituted Solution | 4.5 - 6.5 | [2][7] |
| pKa (Strongest Acidic, Predicted) | 1.69 ± 0.41 | [6] |
| pKa (Strongest Acidic, Predicted) | 3.23 | [4] |
| logP (Predicted) | -0.38 to 0.62 | [4][6] |
| Plasma Protein Binding | 88% | [2] |
| Plasma Half-life | 3 to 4.6 hours | [2] |
Stability Profile
This compound disodium exhibits varying stability depending on temperature and storage conditions. Reconstituted solutions maintain potency for 24 hours at room temperature (25°C), for 96 hours when refrigerated (5°C), and for at least one week when frozen (-20°C).[7] Studies have shown that the drug is relatively unstable at 25°C with an expiry time of about 2 days, but stability extends to at least 41 days at 5°C and 60 days at -10°C.[8] The intensity of the solution's light yellow color may increase during storage at ambient temperature.
Mechanism of Action
Antibacterial Activity
The primary mechanism of this compound disodium is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[2][9] This bactericidal action is achieved by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[9] PBPs are essential enzymes for the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the cell wall. By disrupting this process, this compound causes the formation of a defective cell wall that cannot maintain its structural integrity, ultimately leading to cell lysis due to osmotic pressure.[9]
Caption: Mechanism of this compound's bactericidal action.
Interaction with Human Signaling Pathways
Recent research has uncovered a secondary mechanism of action for this compound involving human cellular pathways. This compound can bind to the human Raf1 kinase inhibitory protein (hRKIP), which is a negative regulator of the Ras/Raf1/MEK/ERK signaling pathway.[10] By binding to hRKIP, this compound alters its structure, preventing it from binding to Raf1 kinase.[10] This relieves the inhibitory effect of hRKIP, leading to an upregulation of the Ras/Raf1/MEK/ERK pathway and enhanced phosphorylation of ERK.[10][11] This finding suggests potential applications for this compound in diseases associated with the dysregulation of this pathway.[10]
Caption: this compound's effect on the Ras/Raf1/MEK/ERK pathway.
Experimental Protocols
Protocol for Stability-Indicating HPLC Assay
This protocol is adapted from methodologies used for this compound and other cephalosporins to assess stability.
Objective: To quantify this compound disodium concentration and detect degradation products over time using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Instrumentation and Materials:
-
HPLC system with UV detector (e.g., Agilent 1260 or equivalent)[12]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
-
This compound disodium reference standard
-
Acetonitrile (HPLC grade)
-
Dipotassium phosphate (or Potassium dihydrogen orthophosphate)
-
Orthophosphoric acid or Hydrochloric acid (for pH adjustment)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer solution (e.g., 17 mM dipotassium phosphate adjusted to pH 3 with HCl, in a 15:85 v/v ratio).[13]
-
Column Temperature: 30°C.
-
Detection Wavelength: 287 nm.[13]
-
Injection Volume: 20-80 µL.[13]
Procedure:
-
Buffer Preparation: Prepare the aqueous component of the mobile phase by dissolving the appropriate amount of phosphate salt in HPLC-grade water to achieve the target molarity (e.g., 17 mM). Adjust the pH to the desired level (e.g., 3.0) using an appropriate acid.[13]
-
Mobile Phase Preparation: Mix the buffer solution and acetonitrile in the specified ratio (e.g., 85:15 v/v). Degas the mobile phase using sonication or vacuum filtration.[13]
-
Standard Solution Preparation: Accurately weigh a quantity of this compound disodium reference standard and dissolve it in the mobile phase or water to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation (Stability Study):
-
Prepare a solution of this compound disodium in the desired vehicle (e.g., 0.9% Sodium Chloride) at a known concentration (e.g., 60 mg/mL).[13]
-
Store aliquots of the solution under the desired stress conditions (e.g., 25°C, 5°C, exposure to light).
-
At specified time points (e.g., 0, 24, 48, 96 hours), withdraw a sample.
-
Dilute the sample accurately with the mobile phase to fall within the concentration range of the standard curve (e.g., to 100 µg/mL).[13]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples from the stability study.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound disodium.
-
Quantify the concentration of this compound disodium in the samples using the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This is a generalized protocol for determining the aqueous solubility of a pharmaceutical compound.
Objective: To determine the equilibrium solubility of this compound disodium in a specific aqueous medium (e.g., water, phosphate buffer pH 7.4) at a constant temperature.
Materials:
-
This compound disodium powder
-
Solubility medium (e.g., deionized water, relevant buffers)
-
Glass vials or flasks with screw caps
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical method for quantification (e.g., validated HPLC-UV method as described above, or UV-Vis spectrophotometer)
-
pH meter
Procedure:
-
Preparation: Add an excess amount of this compound disodium powder to a series of vials (perform in triplicate). The excess solid is necessary to ensure saturation is reached.
-
Solvent Addition: Add a known volume of the pre-equilibrated solubility medium to each vial.
-
Equilibration:
-
Tightly cap the vials.
-
Place the vials in a shaking incubator set to the desired constant temperature.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid material at the bottom.
-
Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration into the quantifiable range of the analytical method.
-
Measure the pH of the remaining saturated solution.
-
Determine the concentration of the dissolved this compound disodium in the diluted sample using a validated analytical method.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor.
-
The average concentration from the triplicate samples represents the equilibrium solubility of this compound disodium under the tested conditions.
-
Conclusion
This compound disodium possesses a well-defined chemical structure and a set of physicochemical properties that are crucial for its formulation and therapeutic efficacy. Its primary bactericidal mechanism through the inhibition of cell wall synthesis is well-established. Furthermore, its newly identified interaction with the human Ras/Raf1/MEK/ERK signaling pathway opens new avenues for research and potential therapeutic applications beyond its antimicrobial use. The experimental protocols provided herein offer standardized approaches for the continued investigation and quality control of this important pharmaceutical agent.
References
- 1. goldbio.com [goldbio.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Disodium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. This compound-bound human RKIP involves in Ras/Raf1/MEK/ERK signaling pathway [sciengine.com]
- 10. This compound-bound human RKIP involves in Ras/Raf1/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. staff.najah.edu [staff.najah.edu]
In Vitro Antibacterial Activity of Cefotetan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Cefotetan, a cephamycin antibiotic. This compound is distinguished by its broad spectrum of activity against both aerobic and anaerobic bacteria, coupled with a notable resistance to hydrolysis by many beta-lactamase enzymes. This document synthesizes key quantitative data, details common experimental methodologies for its evaluation, and visually represents its mechanism of action and typical experimental workflows.
Core Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][4] By binding to and inactivating these proteins, this compound disrupts the integrity of the cell wall, leading to cell lysis and death.[2][4] A key feature of this compound is its 7α-methoxy group, which confers a high degree of stability against a wide range of bacterial β-lactamases, enzymes that would otherwise inactivate many other β-lactam antibiotics.[2]
In Vitro Antibacterial Spectrum
This compound demonstrates a broad spectrum of activity against a variety of clinically significant Gram-positive and Gram-negative aerobes and a wide range of anaerobic bacteria.[5][6] Its activity is particularly notable against many species of the Enterobacteriaceae family and anaerobic organisms like Bacteroides fragilis.[7][8]
Aerobic Bacteria
The following table summarizes the in vitro activity of this compound against various aerobic bacterial isolates. Data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested strains.
| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Enterobacteriaceae | ||||
| Escherichia coli (ESBL-producing) | 110 | 0.25 | 2 | [9] |
| Klebsiella pneumoniae (ESBL-producing) | 40 | 0.25 | 2 | [9] |
| Enterobacter cloacae | Multiresistant Strains | - | High Resistance | [10] |
| Serratia marcescens | >100 | - | >90% susceptible | [11] |
| Proteus mirabilis | - | - | 0.07 - 3.2 | [12] |
| Proteus vulgaris | - | - | 0.07 - 3.2 | [12] |
| Citrobacter freundii | - | - | 0.07 - 3.2 | [12] |
| Other Aerobes | ||||
| Staphylococcus aureus | - | 4 - 8 | - | [13] |
| Streptococcus pyogenes | - | 1 - 16 | - | [13] |
| Haemophilus influenzae | - | 0.5 - 4 | - | [13] |
| Neisseria gonorrhoeae | - | 0.06 - 2 | - | [13] |
| Pseudomonas aeruginosa | - | 16 - 512 | - | [13] |
Note: MIC values can vary based on the specific strains tested and the methodology used.
Anaerobic Bacteria
This compound is well-recognized for its potent activity against anaerobic bacteria, making it a valuable agent in the treatment of mixed aerobic-anaerobic infections.[14]
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible | Reference |
| Bacteroides fragilis group | 430 | - | - | 60% | [15] |
| Bacteroides fragilis | 1291 | 5.4 | 23 | 91% | [15][16] |
| Bacteroides thetaiotaomicron-ovatus group | - | - | - | High resistance rates | [17] |
| Bacteroides distasonis | - | - | - | High resistance rates | [17] |
| Anaerobic cocci | - | - | - | Good activity | [8] |
| Clostridium species | - | - | - | Good activity | [8] |
| Clostridium difficile | - | - | 16 | - | [8][18] |
| Fusobacterium species | - | - | - | Good activity | [17] |
Experimental Protocols for Susceptibility Testing
The determination of the in vitro activity of this compound is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are generalized protocols for the two most common methods.
Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) for aerobic bacteria or a suitable anaerobic broth for anaerobes.
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.125 to 64 mg/L).[9][19]
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours (for aerobes) or under anaerobic conditions for 48 hours (for anaerobes).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution Method
The agar dilution method involves incorporating various concentrations of this compound into an agar medium, which is then spot-inoculated with the test organisms.
Protocol:
-
Preparation of this compound-Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions.
-
Incubation: The plates are incubated under appropriate atmospheric conditions and temperatures for 18-24 hours (aerobes) or 48 hours (anaerobes).
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.
Resistance Mechanisms
Resistance to this compound, although less common than with many other cephalosporins, can occur. The primary mechanisms of resistance include:
-
Hydrolysis by β-lactamases: While stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases can hydrolyze this compound, albeit often at a slower rate than other cephalosporins.[9][19] The presence of an ampC gene has been associated with higher MIC values.[9][19]
-
Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.
-
Decreased Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of this compound into the cell, leading to reduced intracellular concentrations.
Conclusion
This compound remains a significant antimicrobial agent with a valuable spectrum of in vitro activity, particularly against Enterobacteriaceae and anaerobic bacteria. Its stability against many β-lactamases contributes to its clinical utility. Continuous surveillance of its in vitro activity through standardized susceptibility testing methods is crucial for guiding its effective use in clinical practice and for monitoring the emergence of resistance. This guide provides a foundational understanding for researchers and professionals involved in the study and development of antibacterial agents.
References
- 1. Cefotan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is this compound Disodium used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound: antimicrobial activity in-vitro compared with that of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The comparative in-vitro activity of this compound against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of this compound against ESBL-Producing Escherichia coli and Klebsiella pneumoniae Bloodstream Isolates from the MERINO Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro activity of this compound and other cephalosporins against multiresistant strains of Enterobacteriaceae [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound: in-vitro antibacterial activity and susceptibility to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound: a review of the microbiologic properties and antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activity of this compound against anaerobic bacteria [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Cefotetan's Interaction with Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotetan, a second-generation cephamycin antibiotic, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding of this compound to essential bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are a group of transpeptidases, carboxypeptidases, and endopeptidases located in the bacterial cytoplasmic membrane, which are responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The binding of this compound to these proteins inactivates them, leading to a compromised cell wall, and ultimately, cell lysis and death.[1][2][3] This technical guide provides an in-depth overview of the binding of this compound to various PBPs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Quantitative Analysis of this compound-PBP Binding
The affinity of this compound for different PBPs varies among bacterial species, which contributes to its spectrum of activity. Generally, this compound exhibits a strong affinity for PBP3 in Gram-negative bacteria, while its affinity for PBP2 is notably low.[4][5] In Gram-positive bacteria, the binding can be more varied. The following tables summarize the available quantitative data on the binding of this compound to PBPs in key bacterial species. The data is primarily presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled ligand to the PBP.
Table 1: this compound Binding Affinity for Escherichia coli PBPs
| Penicillin-Binding Protein (PBP) | IC50 (μg/mL) | Notes |
| PBP 1a | High affinity | This compound is a good inducer of AmpC β-lactamase, which is associated with high affinity for PBP 1a.[6] |
| PBP 2 | No significant affinity | [4][5] |
| PBP 3 | High affinity | Primary target in many Gram-negative organisms.[4][5] |
| PBP 4 | High affinity | This compound shows high affinity for PBP 4.[6] |
| PBP 7a/7b | High affinity | This compound demonstrates high affinity for these PBPs.[6] |
Table 2: this compound Binding Affinity for Staphylococcus aureus PBPs
| Penicillin-Binding Protein (PBP) | IC50 (μg/mL) | Notes |
| PBP 1 | Lower affinity compared to cefmetazole and cefazolin | [7][8] |
| PBP 2 | Lower affinity compared to cefmetazole and cefazolin | [7][8] |
| PBP 3 | Lower affinity compared to cefmetazole and cefazolin | [7][8] |
| PBP 2' (PBP2a) in MRSA | Some affinity, greater than cefazolin and cefoxitin | This interaction may contribute to its activity against some MRSA strains.[7][8] |
Table 3: this compound Binding Affinity for Streptococcus pneumoniae PBPs
| Penicillin-Binding Protein (PBP) | IC50 (μM) | Notes |
| PBP 3 | 0.069 | Selective for PBP3.[9] |
Table 4: this compound Binding Affinity for Bacteroides fragilis PBPs
| Penicillin-Binding Protein (PBP) | Affinity | Notes |
| PBP 3 | Decreased affinity may contribute to resistance | [10] |
| Other PBPs | Data not readily available | B. fragilis has a unique PBP profile with only three major PBPs.[11] |
Experimental Protocols
The determination of this compound's binding affinity for PBPs relies on various in vitro assays. The most common methods are competitive binding assays using either radiolabeled or fluorescently labeled penicillin.
Protocol 1: Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin FL)
This method is widely used due to its sensitivity and non-radioactive nature.
1. Preparation of Bacterial Membranes:
- Grow the bacterial strain of interest to the mid-logarithmic phase.
- Harvest the cells by centrifugation.
- Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Resuspend the cells in the same buffer and lyse them by sonication or French press.
- Centrifuge the lysate at low speed to remove unbroken cells and debris.
- Collect the supernatant and centrifuge at high speed to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in the assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
- In a microtiter plate, add a fixed amount of the bacterial membrane preparation to each well.
- Add varying concentrations of this compound to the wells and incubate for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to the PBPs.
- Add a fixed concentration of a fluorescent penicillin derivative, such as Bocillin FL, to each well. Bocillin FL will bind to the PBPs that are not occupied by this compound.
- Incubate for a further period (e.g., 15 minutes) to allow Bocillin FL to bind.
3. Detection and Analysis:
- Stop the reaction by adding a sample buffer containing SDS.
- Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
- Quantify the fluorescence intensity of each PBP band.
- Plot the percentage of Bocillin FL binding against the concentration of this compound.
- Determine the IC50 value, which is the concentration of this compound that reduces the fluorescence intensity by 50%.
Protocol 2: PBP Binding Assay with Radiolabeled [¹⁴C]this compound
This protocol directly measures the binding of radiolabeled this compound to PBPs.
1. Preparation of Bacterial Membranes:
- Follow the same procedure as described in Protocol 1 for the preparation of bacterial membranes.
2. Direct Binding Assay:
- Incubate a fixed amount of the membrane preparation with varying concentrations of [¹⁴C]this compound for a specific time at a controlled temperature.
3. Displacement Assay (Optional):
- To determine the specificity of binding, pre-incubate the membranes with a large excess of unlabeled penicillin G before adding [¹⁴C]this compound. This will show if this compound binds to the same sites as penicillin.
4. Detection and Analysis:
- Stop the reaction and separate the proteins by SDS-PAGE.
- Dry the gel and expose it to X-ray film (autoradiography) or a phosphorimager screen to visualize the radiolabeled PBP bands.
- Quantify the radioactivity of each PBP band.
- Analyze the data to determine binding affinities (e.g., Kd values).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Experimental Workflow for PBP Binding Assay
References
- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The interactions of [14C]this compound with penicillin binding proteins of a wide variety of Gram-positive and gram-negative species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin-binding proteins in Bacteroides fragilis and their affinities for several new cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? | MDPI [mdpi.com]
In Vitro Pharmacokinetics and Pharmacodynamics of Cefotetan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of Cefotetan, a second-generation cephalosporin antibiotic. This document delves into the core mechanisms of action, antimicrobial activity against a range of pathogens, and the experimental methodologies used to determine these properties. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and pathways are visualized using diagrams.
Introduction to this compound
This compound is a semisynthetic, broad-spectrum, beta-lactamase-resistant cephamycin antibiotic.[1] Its bactericidal action is primarily attributed to the inhibition of bacterial cell wall synthesis, making it effective against a variety of Gram-positive and Gram-negative bacteria.[2][3] Understanding its in vitro pharmacokinetic and pharmacodynamic properties is crucial for predicting its clinical efficacy and for the development of new antimicrobial strategies.
Pharmacokinetics: In Vitro Profile
The in vitro pharmacokinetic profile of an antibiotic helps to understand its behavior and availability in a biological system. For this compound, a key parameter is its binding to plasma proteins.
Plasma Protein Binding
This compound exhibits a high degree of binding to plasma proteins. The reported plasma protein binding of this compound is consistently around 88%.[4] Some studies have reported a range of 76-90%. This high level of protein binding means that a significant fraction of the drug in the bloodstream is not immediately available in its free, active form to exert its antibacterial effect.
Table 1: In Vitro Protein Binding of this compound
| Parameter | Value | Reference |
| Plasma Protein Binding | ~88% | [4] |
| Plasma Protein Binding Range | 76-90% |
Pharmacodynamics: In Vitro Antimicrobial Activity
The pharmacodynamics of this compound describe its effect on microorganisms. This is primarily assessed through the determination of Minimum Inhibitory Concentrations (MICs) and time-kill kinetics.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2][3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[2] Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting its synthesis, this compound causes the cell wall to weaken, leading to cell lysis and bacterial death.[2]
Resistance to this compound can arise through several mechanisms, including the production of beta-lactamase enzymes that hydrolyze the antibiotic, alterations in the structure of PBPs that reduce binding affinity, and changes in the outer membrane permeability of the bacteria that limit drug entry.[1]
Antimicrobial Spectrum and MIC Data
This compound demonstrates in vitro activity against a broad spectrum of bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against various clinically relevant Gram-positive and Gram-negative organisms. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | - | 0.25 | 2 |
| Klebsiella pneumoniae | - | 0.25 | 2 |
| Haemophilus influenzae | - | - | 0.12 - 2 |
| Neisseria gonorrhoeae | - | - | 0.12 - 2 |
| Proteus mirabilis | - | 0.07 - 3.2 | 0.07 - 3.2 |
| Proteus vulgaris | - | 0.07 - 3.2 | 0.07 - 3.2 |
| Providencia stuartii | - | 0.07 - 3.2 | 0.07 - 3.2 |
| Serratia marcescens | - | 0.07 - 3.2 | 0.07 - 3.2 |
| Citrobacter freundii | - | 0.07 - 3.2 | 0.07 - 3.2 |
| Enterobacter cloacae | - | - | >16 |
| Acinetobacter spp. | - | - | 4 - 128 |
| Pseudomonas aeruginosa | - | - | 16 - 512 |
| Bacteroides fragilis group | - | ≤32 | - |
| Bacteroides fragilis | - | ≤4 | - |
Table 3: In Vitro Activity of this compound against Gram-Positive Bacteria
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | - | 4 - 8 | 8 |
| Streptococci | - | 1 - 16 | - |
Note: Data compiled from multiple sources. Specific values may vary depending on the study and isolates tested.
Time-Kill Kinetics
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. For a bactericidal agent like this compound, these studies typically show a concentration-dependent reduction in the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
While specific quantitative data from time-kill curves for this compound are not extensively detailed in publicly available literature, studies have confirmed its bactericidal effect. For example, one study noted that this compound at a concentration of 4 mg/L was unable to achieve a 99.99% kill (0.01% survival) of the initial inoculum before 24 hours against several bacterial strains, including S. aureus and K. pneumoniae.[1] However, when combined with gentamicin, a bactericidal effect was achieved much more rapidly, typically within 1 to 6 hours.[1] Another study observed that the killing of Escherichia coli by this compound was concentration-dependent.
A typical time-kill curve for a bactericidal antibiotic like this compound would show a significant (≥3-log10) reduction in CFU/mL within 24 hours at concentrations above the MIC.
Experimental Protocols
This section outlines the detailed methodologies for the key in vitro experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.
Protocol Details:
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: The test bacterium is grown on an appropriate agar medium, and a suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted this compound is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
In Vitro Protein Binding Assay: Ultrafiltration Method
Ultrafiltration is a common method to determine the extent of drug binding to plasma proteins.
Protocol Details:
-
Sample Preparation: A known concentration of this compound is added to human plasma and incubated at 37°C to allow for binding equilibrium to be reached.
-
Ultrafiltration: The plasma sample containing this compound is placed in an ultrafiltration device that contains a semipermeable membrane with a specific molecular weight cutoff. This membrane allows the passage of small molecules like free drug but retains larger molecules like plasma proteins and protein-bound drug.
-
Centrifugation: The device is centrifuged, forcing the plasma water and unbound this compound through the membrane into a collection chamber.
-
Concentration Analysis: The concentration of this compound is measured in the original plasma sample (total concentration) and in the ultrafiltrate (unbound concentration) using a suitable analytical method such as high-performance liquid chromatography (HPLC).
-
Calculation: The percentage of protein binding is calculated using the following formula: % Protein Binding = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
Time-Kill Curve Assay
This assay provides a dynamic picture of the antimicrobial activity of a drug.
Protocol Details:
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Exposure to this compound: The bacterial suspension is exposed to various concentrations of this compound, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
-
Sampling over Time: At predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each test and control culture.
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated onto an appropriate agar medium. The plates are incubated, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
The in vitro pharmacokinetic and pharmacodynamic profile of this compound demonstrates its potent bactericidal activity against a wide range of clinically important bacteria. Its mechanism of action, centered on the inhibition of cell wall synthesis, is well-established. The extensive MIC data provide a solid foundation for predicting its spectrum of activity. While detailed quantitative time-kill data are not as readily available, the established methodologies allow for the continued evaluation of its bactericidal properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the in vitro characteristics of this compound, which is essential for its effective use and for future antimicrobial research.
References
- 1. [In vitro bactericidal effect of this compound-aminoside combinations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal effects of this compound and other antibiotics in human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: antimicrobial activity in-vitro compared with that of cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Cefotetan In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the in vitro susceptibility of bacteria to Cefotetan, a second-generation cephamycin antibiotic. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a parenteral second-generation cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1] Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the drug development process. The most common methods for determining the in vitro susceptibility of bacteria to this compound are broth microdilution, agar dilution, and disk diffusion.
Data Presentation: Interpretive Criteria and Quality Control
The following tables summarize the minimum inhibitory concentration (MIC) breakpoints and disk diffusion zone diameter interpretive criteria for this compound according to CLSI and EUCAST guidelines. Additionally, quality control (QC) ranges for recommended reference strains are provided to ensure the accuracy and reproducibility of the testing methods.
Table 1: CLSI Interpretive Criteria for this compound
| Organism Group | Method | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | MIC (µg/mL) | - | ≤ 16 | 32 | ≥ 64 |
| Disk Diffusion (mm) | 30 µg | ≥ 16 | 13 - 15 | ≤ 12 | |
| Anaerobic Bacteria | MIC (µg/mL) | - | ≤ 16 | 32 | ≥ 64 |
Source: Based on information from CLSI document M100.[2][3][4]
Table 2: EUCAST Interpretive Criteria for this compound
EUCAST does not currently provide specific clinical breakpoints for this compound. For serious infections, EUCAST recommends that susceptibility testing be performed and the results interpreted based on local epidemiology and resistance patterns.
Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing
| Quality Control Strain | Method | Acceptable QC Range |
| Escherichia coli ATCC® 25922 | MIC (µg/mL) | 0.25 - 1 |
| Disk Diffusion (mm) (30 µg disk) | 28 - 34 | |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (mm) (30 µg disk) | 17 - 23 |
| Bacteroides fragilis ATCC® 25285 | MIC (µg/mL) - Agar Dilution | 4 - 16 |
| Bacteroides thetaiotaomicron ATCC® 29741 | MIC (µg/mL) - Agar Dilution | 32 - 128 |
Source: Based on information from CLSI documents and scientific publications.[5][6][7]
Experimental Protocols
The following are detailed protocols for the principal methods of in vitro susceptibility testing for this compound.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water, saline)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) to a known concentration (e.g., 1280 µg/mL).
-
Preparation of this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL) in the wells of the microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation of Microtiter Plates: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air. For anaerobic bacteria, use an appropriate anaerobic environment and incubate for 46-48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method
This method is considered a reference method for MIC determination, particularly for anaerobic bacteria.[8]
Materials
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium (e.g., Brucella blood agar for anaerobes)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (e.g., Steers replicator)
-
Sterile diluents
-
Water bath (48-50°C)
-
Incubator (35°C ± 2°C)
Protocol
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.
-
Preparation of Agar Plates: Melt the agar medium and cool it to 48-50°C in a water bath. Prepare a series of twofold dilutions of the this compound stock solution. Add 1 part of each this compound dilution to 9 parts of molten agar to create a series of plates with the desired final concentrations of the antibiotic. Pour the agar into sterile petri dishes and allow them to solidify. Include a control plate with no antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation of Agar Plates: Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours (aerobes) or in an anaerobic environment for 46-48 hours (anaerobes).
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.
Disk Diffusion (Kirby-Bauer) Method
This is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.[9][10]
Materials
-
This compound disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard.
-
Inoculation of MHA Plates: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate using sterile forceps or a disk dispenser. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete inhibition of growth around the this compound disk in millimeters (mm), including the diameter of the disk. Interpret the results based on the zone diameter interpretive criteria in Table 1.
Mandatory Visualizations
Broth Microdilution Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. clsi.org [clsi.org]
- 3. pid-el.com [pid-el.com]
- 4. iacld.com [iacld.com]
- 5. Quality control guidelines for testing this compound in the reference agar dilution procedure for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cms.gov [cms.gov]
- 7. Quality control guidelines for testing this compound in the reference agar dilution procedure for susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. microbenotes.com [microbenotes.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
Application Note: Quantification of Cefotetan using a Validated HPLC-UV Method
[AN-001]
Abstract
This application note describes a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Cefotetan. The developed isocratic method utilizes a reversed-phase C18 column and a simple mobile phase, ensuring reproducible and accurate results. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for routine quality control and research applications.
Introduction
This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria.[1] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][2][3] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, conducting pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and accuracy.[4] This application note presents a detailed, validated HPLC-UV method for the quantification of this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇N₇O₈S₄ | [5] |
| Molecular Weight | 575.62 g/mol | [5] |
| Melting Point | 173-178°C (dec.) | [6] |
| pKa | 1.69 ± 0.41 | [6] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [6] |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity > 99%)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
De-ionized water (Type 1 Ultra-pure)
-
0.45 µm syringe filters
Equipment
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
pH meter
-
Volumetric flasks and pipettes
Preparation of Solutions
Mobile Phase Preparation (0.1 M Ammonium Acetate Buffer: Acetonitrile, 95:5 v/v)
-
Weigh 7.708 g of Ammonium Acetate and dissolve it in 1000 mL of de-ionized water to prepare a 0.1 M solution.
-
Adjust the pH of the buffer to 5.6 using a suitable acid or base.
-
Mix 950 mL of the 0.1 M Ammonium Acetate buffer with 50 mL of Acetonitrile.
-
Degas the mobile phase by sonication for at least 15-20 minutes before use.
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with de-ionized water.[7] This will be the standard stock solution. Store at 2-8°C when not in use.
Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[7]
Sample Preparation
For Pharmaceutical Formulations (e.g., Powder for Injection)
-
Accurately weigh a quantity of the powder for injection equivalent to 10 mg of this compound.[7]
-
Transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of de-ionized water and sonicate for 15 minutes to dissolve the contents completely.[7]
-
Make up the volume to 10 mL with de-ionized water to get a concentration of 1000 µg/mL.
-
Dilute this solution with the mobile phase to a suitable concentration within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
For Biological Matrices (e.g., Plasma)
-
To 500 µL of plasma, add 1 mL of acetonitrile (as a protein precipitating agent).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 500 µL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.1 M Ammonium Acetate Buffer (pH 5.6): Acetonitrile (95:5 v/v)[7] |
| Flow Rate | 0.8 mL/min[7] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[7] |
| Detection Wavelength | 250 nm[7] |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9999[7] |
| Concentration Range | - | 0.5 - 50 µg/mL[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | ~0.03 µg/mL[7] |
| Limit of Quantification (LOQ) | - | ~0.09 µg/mL[7] |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | Robust |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound disodium | C17H15N7Na2O8S4 | CID 53024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. This compound CAS#: 69712-56-7 [m.chemicalbook.com]
- 7. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols: Broth Microdilution for Cefotetan Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Cefotetan against clinically relevant bacteria using the broth microdilution method. This procedure is aligned with the standards of the Clinical and Laboratory Standards Institute (CLSI) and is intended for use in research and drug development settings.
Introduction
This compound is a second-generation cephamycin antibiotic with activity against a broad spectrum of aerobic and anaerobic bacteria. Determining the in vitro susceptibility of bacterial isolates to this compound is crucial for guiding therapeutic choices and monitoring the emergence of resistance. The broth microdilution method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing, providing a precise MIC value.
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the lowest concentration of the antibiotic that completely inhibits visible bacterial growth is determined as the MIC.
Data Presentation
Table 1: this compound Concentration Range for Broth Microdilution
| Parameter | Concentration Range |
| Typical Testing Range (µg/mL) | 0.25 - 128 |
Note: The range can be adjusted based on the expected susceptibility of the test organisms.
Table 2: CLSI Quality Control (QC) Ranges for this compound
| Quality Control Strain | ATCC Number | Acceptable MIC Range (µg/mL) |
| Bacteroides fragilis | 25285 | 4.0 - 16 |
| Bacteroides thetaiotaomicron | 29741 | 32 - 128 |
Table 3: CLSI Interpretive Criteria (Breakpoints) for this compound MICs (µg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 16 | 32 | ≥ 64 |
| Bacteroides fragilis group | ≤ 16 | 32 | ≥ 64 |
Source: CLSI M100 document.[2] Note: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) does not currently provide clinical breakpoints for this compound.
Experimental Protocols
Materials
-
This compound analytical standard powder
-
Sterile, 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria
-
Supplemented Brucella broth for anaerobic bacteria
-
Sterile water for injection or other appropriate solvent
-
Sterile polypropylene tubes
-
Micropipettes and sterile tips
-
0.5 McFarland turbidity standard
-
Bacterial cultures of test and QC strains
-
Spectrophotometer or densitometer
-
Incubator (aerobic or anaerobic as required)
-
Vortex mixer
Preparation of this compound Stock Solution (e.g., 1280 µg/mL)
-
Calculate the required amount of this compound powder:
-
Use the following formula: Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / [Potency (µg/mg)]
-
For example, to prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg:
-
Weight (mg) = (10 mL x 1280 µg/mL) / 950 µg/mg = 13.47 mg
-
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder.
-
Dissolve the powder in a small volume of sterile water for injection in a sterile tube.[3]
-
Once dissolved, bring the final volume to 10 mL with sterile water.
-
Vortex gently to ensure complete dissolution.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile cryovials and store at -70°C until use. Reconstituted this compound solutions are stable for at least one week in a frozen state.[3]
-
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 600 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth (CAMHB for aerobes, supplemented Brucella broth for anaerobes) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 followed by a 1:2 dilution in the plate, or a direct 1:200 dilution.
Broth Microdilution Procedure
-
Plate Preparation:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 50 µL of the 1280 µg/mL this compound stock solution to the first well of a row, resulting in a total volume of 100 µL and a concentration of 640 µg/mL.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 128 µg/mL down to 0.25 µg/mL). Discard 50 µL from the last well containing the antibiotic.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (at 1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. The antibiotic concentrations will also be halved to the final desired testing range (e.g., 64 µg/mL down to 0.125 µg/mL).
-
-
Controls:
-
Growth Control: A well containing 50 µL of broth and 50 µL of the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours for aerobic bacteria in ambient air.
-
For anaerobic bacteria, incubate in an anaerobic atmosphere for 42-48 hours.[4]
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates visually from the bottom using a reading mirror or an automated plate reader.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well).
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Interpret the MIC values according to the breakpoints provided in Table 3 to categorize the isolate as Susceptible, Intermediate, or Resistant.
-
Mandatory Visualization
Caption: Experimental workflow for this compound broth microdilution susceptibility testing.
References
Application Notes and Protocols: Cefotetan for Bacterial Growth Inhibition Curve Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotetan is a semisynthetic, second-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2][3] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis, a critical process for bacterial viability.[1][4][5][6] This document provides detailed application notes and protocols for utilizing this compound in bacterial growth inhibition curve assays, a fundamental technique in antimicrobial susceptibility testing. These assays are crucial for determining the minimum inhibitory concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible growth of a bacterium.
Mechanism of Action
This compound exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis in the bacterial cell wall.[1][4] Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis. By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell death.[1][4] this compound's structure, which includes a 7-methoxy group, confers stability against many beta-lactamase enzymes produced by resistant bacteria, broadening its spectrum of activity.[4][7]
This compound Signaling Pathway
References
- 1. What is this compound Disodium used for? [synapse.patsnap.com]
- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Cefotan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. This compound: a review of the microbiologic properties and antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefotetan Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols and quality control (QC) parameters for determining the susceptibility of bacteria to Cefotetan. The information is compiled from the latest guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accuracy and reproducibility in research and drug development settings.
Introduction to this compound and Susceptibility Testing
This compound is a semisynthetic cephamycin antibiotic that exerts its bactericidal action by inhibiting bacterial cell wall synthesis. It is effective against a range of aerobic and anaerobic bacteria. Accurate in vitro susceptibility testing is crucial for determining the potential efficacy of this compound against specific bacterial isolates and for monitoring the emergence of resistance. Standardized methodologies and the use of well-characterized quality control strains are fundamental to obtaining reliable and reproducible results.
Mechanism of Action
This compound, like other β-lactam antibiotics, targets and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane. PBPs are essential enzymes involved in the terminal steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Mechanisms of Resistance
Bacterial resistance to this compound can occur through several mechanisms, with the most significant being the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. While this compound is stable in the presence of some β-lactamases, certain extended-spectrum β-lactamases (ESBLs) can effectively degrade it. Other resistance mechanisms include alterations in the target PBPs, reducing the binding affinity of the drug, and changes in the outer membrane permeability of Gram-negative bacteria, which can restrict the access of this compound to its target.
Quality Control Strains and Expected Ranges
The use of specific, well-characterized quality control (QC) strains is mandatory for monitoring the accuracy and precision of this compound susceptibility testing. The following tables summarize the recommended QC strains and their acceptable susceptibility ranges as per CLSI and EUCAST guidelines.
Table 1: CLSI Recommended Quality Control Strains and Ranges for this compound
| Quality Control Strain | Test Method | Antimicrobial Agent | Acceptable Quality Control Range |
| Escherichia coli ATCC® 25922™ | Disk Diffusion (30 µg) | This compound | 17 - 23 mm |
| MIC (Broth Dilution) | This compound | 0.25 - 1 µg/mL | |
| Bacteroides fragilis ATCC® 25285™ | MIC (Agar Dilution) | This compound | 4 - 16 µg/mL[1] |
| Bacteroides thetaiotaomicron ATCC® 29741™ | MIC (Agar Dilution) | This compound | 32 - 128 µg/mL[1] |
Note: The CLSI M100 34th Edition should be consulted for the most current and comprehensive information.
Table 2: EUCAST Recommended Quality Control Strains and Ranges for this compound
| Quality Control Strain | Test Method | Antimicrobial Agent | Acceptable Quality Control Range |
| Escherichia coli ATCC® 25922™ | Disk Diffusion (30 µg) | This compound | 18 - 24 mm |
| MIC (Broth Dilution) | This compound | 0.125 - 0.5 µg/mL | |
| Bacteroides fragilis ATCC® 25285™ | MIC (Broth Dilution) | This compound | 2 - 8 µg/mL |
Note: The EUCAST Quality Control Tables should be consulted for the most current and comprehensive information.
Experimental Protocols
The following are detailed protocols for performing this compound susceptibility testing based on CLSI standards.
Kirby-Bauer Disk Diffusion Susceptibility Test (CLSI M02)
This method is suitable for testing rapidly growing aerobic and facultative anaerobic bacteria.
Materials:
-
This compound antimicrobial disks (30 µg)
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
0.85% sterile saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
QC strains (e.g., Escherichia coli ATCC® 25922™)
-
Incubator (35 ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or TSB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a photometric device. This suspension should contain approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of the Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antimicrobial Disks:
-
Aseptically apply the this compound (30 µg) disk to the surface of the inoculated agar plate.
-
Ensure that the disk is in firm contact with the agar. If using multiple disks, they should be placed at least 24 mm apart from center to center.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter using a ruler or caliper.
-
Compare the measured zone diameter with the established interpretive criteria from the current CLSI M100 document to determine if the organism is susceptible, intermediate, or resistant to this compound.
-
The zone of inhibition for the QC strain must fall within the acceptable ranges specified in Table 1.
-
Broth Microdilution Susceptibility Test (CLSI M07)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound for aerobic bacteria.
Materials:
-
This compound antimicrobial agent powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microdilution plates
-
QC strains (e.g., Escherichia coli ATCC® 25922™)
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound according to the manufacturer's instructions.
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microdilution plate to achieve the desired final concentration range. Each well should contain 100 µL of the diluted antimicrobial agent.
-
Include a growth control well (containing only broth, no antibiotic) and a sterility control well (containing only uninoculated broth).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the Kirby-Bauer protocol.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Inoculation:
-
Within 15 minutes of preparation, add 10 µL of the standardized and diluted inoculum to each well of the microdilution plate (except the sterility control well). This will result in a final volume of 110 µL per well.
-
-
Incubation:
-
Cover the microdilution plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The MIC for the QC strain must fall within the acceptable ranges specified in Table 1.
-
Agar Dilution Susceptibility Test for Anaerobic Bacteria (CLSI M11)
This is the reference method for determining the MIC of this compound for anaerobic bacteria.
Materials:
-
This compound antimicrobial agent powder
-
Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood
-
QC strains (e.g., Bacteroides fragilis ATCC® 25285™, Bacteroides thetaiotaomicron ATCC® 29741™)
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)
-
Inoculum replicating apparatus
Procedure:
-
Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a series of twofold dilutions of this compound in sterile water or another appropriate solvent.
-
Add 2 mL of each antimicrobial dilution to 18 mL of molten and cooled (48-50°C) supplemented Brucella agar. Mix well and pour into sterile petri dishes.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Grow the anaerobic test and QC strains on a suitable agar medium in an anaerobic environment for 24-48 hours.
-
Prepare a bacterial suspension in a suitable broth (e.g., thioglycollate broth) with a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the this compound-containing and growth control plates.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate in an anaerobic atmosphere at 35-37°C for 42-48 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits growth, or that allows for the growth of no more than one or two colonies or a faint haze.
-
The MIC for the QC strains must fall within the acceptable ranges specified in Table 1.[1]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Kirby-Bauer Disk Diffusion Test
Caption: Kirby-Bauer disk diffusion workflow.
Logical Relationship for MIC Determination
Caption: Logic of MIC determination.
References
Troubleshooting & Optimization
Cefotetan solution stability in different media and temperatures
Welcome to the Technical Support Center for Cefotetan solution stability. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental data to assist you in your work with this compound.
Frequently Asked Questions (FAQs)
Q1: How should this compound powder for injection be reconstituted?
A1: Vials containing 1 or 2 grams of this compound should be reconstituted with a compatible sterile diluent. For instance, a 1 g vial can be reconstituted with 10 mL of sterile water for injection to yield a solution with a concentration of approximately 95 mg/mL.[1] Similarly, a 2 g vial can be reconstituted with 10–20 mL of sterile water for injection for a final concentration of about 95–182 mg/mL.[1] After adding the diluent, it is important to shake the vial to dissolve the powder and allow it to stand until the solution is clear.[1] The pH of freshly reconstituted solutions typically falls between 4.5 and 6.5.[2][3]
Q2: What are the recommended storage conditions and stability times for reconstituted this compound solutions?
A2: The stability of reconstituted this compound depends on the storage temperature. Solutions maintain potency for:
-
At least 1 week when frozen (-20°C / -4°F).[3][4] These stability periods apply to solutions reconstituted as described above and stored in either vials or transferred to disposable glass or plastic syringes.[2][3]
Q3: In which intravenous (IV) fluids is this compound stable?
A3: this compound disodium is stable in common IV fluids such as 5% Dextrose and 0.9% Sodium Chloride injections.[5] However, the stability duration is significantly affected by temperature. At room temperature (23-25°C), a 10% loss of potency can occur in as little as 2 to 4 days.[5][6] When refrigerated at 5°C, solutions are much more stable, with less than 10% potency loss observed for over 40 days in one study.[5]
Q4: Are there any known incompatibilities for this compound solutions?
A4: Yes, solutions containing this compound must not be mixed with solutions containing aminoglycosides.[3][7] If a patient needs to be administered both this compound and an aminoglycoside, they must be given separately.[3][7] Additionally, supplementary medication should not be added to this compound solutions.[3][4]
Q5: Can frozen this compound solutions be thawed in a microwave?
A5: Yes, studies have shown that thawing frozen this compound samples in a microwave for a short duration (e.g., 90 seconds) does not cause significant decomposition.[5] However, standard practice is to thaw frozen solutions at room temperature before use.[3][7] Once thawed, solutions should not be refrozen.[3][4]
Troubleshooting Guide
Q: My reconstituted this compound solution has turned yellow. Is it still usable?
A: Reconstituted this compound solutions can range from colorless to yellow depending on the concentration.[2][3] However, a gradual change towards a more intense yellow color, especially during storage at room temperature, can be an indicator of degradation.[6][8] One study noted that solutions stored at room temperature changed color faster than those stored under refrigeration.[6][8] If you observe a significant color change, it is a sign of potential potency loss.
Q: The solution has developed a noticeable odor. What does this mean?
A: The development of a sulphurous odor has been reported in this compound stability studies and is associated with drug degradation.[6][8] This change occurs more rapidly at room temperature compared to refrigerated conditions.[6][8] The presence of such an odor indicates that the solution's chemical integrity may be compromised.
Q: I see particulate matter in my this compound solution after reconstitution. What should I do?
A: Parenteral drug products should always be inspected visually for particulate matter and discoloration before administration.[3][4] If you observe any particles in the solution, it should not be used. Ensure that the powder was fully dissolved by shaking and allowing it to stand until clear after reconstitution.[1]
Q: The pH of my prepared solution is outside the 4.5 to 6.5 range. What could be the cause?
A: The pH of freshly reconstituted this compound is typically between 4.5 and 6.5.[2][3] Studies have shown that the pH can increase slightly over time as the drug degrades.[6][8] A pH value significantly outside the recommended range could indicate substantial degradation or an issue with the diluent used.
Caption: Troubleshooting logic for this compound solution stability issues.
Data Presentation: this compound Solution Stability
The tables below summarize the stability of this compound in various conditions based on published data. Stability is generally defined as the retention of at least 90% of the initial concentration.
Table 1: Stability of Reconstituted this compound in Vials/Syringes
| Diluent | Storage Temperature | Stability Duration | Reference(s) |
| Sterile Water for Injection | Room Temp (25°C) | 24 hours | [2][3][4] |
| Sterile Water for Injection | Refrigerated (5°C) | 96 hours | [2][3][4] |
| Sterile Water for Injection | Frozen (-20°C) | At least 1 week | [2][3][4] |
| 0.5% or 1% Lidocaine HCl | Room Temp (25°C) | 24 hours | [1] |
| 0.5% or 1% Lidocaine HCl | Refrigerated (5°C) | 96 hours | [1] |
Table 2: Stability of this compound in IV Infusion Bags
| IV Fluid | Concentration | Storage Temperature | Stability Duration (Time to <90% Potency) | Reference(s) |
| 0.9% Sodium Chloride | 20 mg/mL & 40 mg/mL | Room Temp (23°C) | ~4 days | [6][8] |
| 0.9% Sodium Chloride | 20 mg/mL & 40 mg/mL | Refrigerated (4°C) | ~15 days | [6][8] |
| 5% Dextrose | 20 mg/mL & 40 mg/mL | Room Temp (23°C) | ~4 days | [6][8] |
| 5% Dextrose | 20 mg/mL & 40 mg/mL | Refrigerated (4°C) | ~15 days | [6][8] |
| 0.9% NaCl or 5% Dextrose | Not specified | Refrigerated (5°C) | >41 days | [5] |
| 0.9% NaCl or 5% Dextrose | Not specified | Frozen (-10°C) | >60 days | [5] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for assessing the chemical stability of this compound in solution using High-Performance Liquid Chromatography (HPLC), a method cited in multiple stability studies.[5][6][9]
1. Objective: To quantify the concentration of this compound over time in a specific solution and storage condition, and to separate the parent drug from its degradation products.
2. Materials:
-
This compound powder
-
Selected diluent (e.g., 0.9% Sodium Chloride)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffer reagents (e.g., phosphate buffer)
-
Volumetric flasks and pipettes
-
Polypropylene syringes and storage containers (e.g., PVC bags)
-
HPLC system with UV detector
3. Sample Preparation:
-
Prepare a stock solution of this compound by reconstituting a known amount of powder with the chosen diluent to achieve the target concentration (e.g., 20 mg/mL).
-
Transfer the solution into the designated storage containers (e.g., 50 mL PVC minibags or polypropylene syringes).
-
Prepare multiple samples for each storage condition (e.g., refrigerated at 5°C, room temperature at 25°C).
-
Store the samples under the specified conditions.
4. HPLC Method (Example Conditions):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., phosphate buffer and acetonitrile).
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection: UV detector set to the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 - 20 µL
-
Forced Degradation: To ensure the method is "stability-indicating," a sample of this compound is intentionally degraded (e.g., by adding acid, base, or heating).[9] The chromatogram of this sample should show distinct peaks for the degradation products that are well-resolved from the parent this compound peak.[5]
5. Stability Testing Workflow:
-
At specified time points (e.g., 0, 24, 48, 96 hours), withdraw an aliquot from each sample.
-
Dilute the aliquot with the mobile phase or a suitable diluent to a concentration within the calibrated range of the assay.
-
Inject the prepared sample into the HPLC system.
-
Record the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample by comparing its peak area to a standard curve generated from solutions of known concentration.
-
The percentage of the initial this compound concentration remaining is calculated for each time point.
Caption: General workflow for a this compound HPLC stability study.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. CEFOTAN® (this compound for injection, USP) [dailymed.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. Chemical stability of this compound disodium in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. drugs.com [drugs.com]
- 8. This compound Stability in Normal Saline and Five Percent Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. staff.najah.edu [staff.najah.edu]
Technical Support Center: Inoculum Effect on Cefotetan In Vitro Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the inoculum effect on the in vitro activity of Cefotetan.
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" in the context of this compound's in vitro activity?
A1: The inoculum effect is an in vitro phenomenon where the Minimum Inhibitory Concentration (MIC) of an antibiotic, such as this compound, increases as the density of the bacterial inoculum used in the susceptibility test rises.[1][2] In simpler terms, a higher starting concentration of bacteria can make this compound appear less effective. This is particularly relevant for β-lactam antibiotics when tested against bacteria that can produce β-lactamase enzymes.[1]
Q2: Which bacterial species are commonly associated with a significant inoculum effect for this compound?
A2: The inoculum effect of this compound is most pronounced and well-documented against species of the Bacteroides fragilis group, which are clinically important anaerobic bacteria.[2] These organisms are known to produce β-lactamase enzymes that can inactivate this compound.
Q3: What is the primary mechanism behind the this compound inoculum effect?
A3: The leading mechanism is the production of β-lactamase enzymes by the bacteria. At a low inoculum, the amount of β-lactamase produced may be insufficient to significantly degrade the this compound present in the test medium. However, at a higher inoculum, the larger bacterial population produces a greater concentration of β-lactamase, leading to the rapid hydrolysis and inactivation of the antibiotic. This enzymatic degradation effectively reduces the concentration of active this compound, resulting in a higher observed MIC.[1]
Q4: What is the clinical significance of the this compound inoculum effect?
A4: The clinical significance of an in vitro inoculum effect is a subject of ongoing discussion and research.[1][3] However, it is hypothesized that in infections with a high bacterial burden, such as abscesses or intra-abdominal infections, the in vitro inoculum effect might correlate with a reduced therapeutic efficacy of this compound. Standard susceptibility tests, which use a lower inoculum (typically around 5 x 10^5 CFU/mL), may not accurately predict the antibiotic's performance in such high-density infections.[4]
Troubleshooting Guide
Problem: Inconsistent or unexpectedly high this compound MIC values.
| Possible Cause | Troubleshooting Step |
| Variation in Inoculum Density | Ensure strict adherence to standardized inoculum preparation procedures. Use a spectrophotometer or McFarland standards to accurately adjust the turbidity of the bacterial suspension. For broth microdilution, the final inoculum should be approximately 5 x 10^5 CFU/mL. For agar dilution, the final inoculum per spot should be around 10^4 CFU.[2][5] |
| Presence of a Significant Inoculum Effect | If you suspect an inoculum effect, perform parallel MIC testing with a standard inoculum (e.g., 5 x 10^5 CFU/mL) and a high inoculum (e.g., 10^7 CFU/mL). A significant increase (typically ≥4-fold) in the MIC with the higher inoculum suggests a positive inoculum effect. |
| Inappropriate Testing Medium or Conditions for Anaerobes | For Bacteroides fragilis group isolates, use appropriate anaerobic susceptibility testing media such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.[5] Ensure proper anaerobic incubation conditions are maintained throughout the experiment.[6] |
| β-Lactamase Production by the Test Isolate | Test the isolate for β-lactamase production using a chromogenic cephalosporin method (e.g., nitrocefin-based test).[7] A positive result would support the hypothesis that the inoculum effect is due to enzymatic degradation of this compound. |
| Contamination of the Bacterial Culture | Before performing the MIC test, streak the inoculum for purity on an appropriate agar plate to ensure you are working with a pure culture. |
Quantitative Data
The following table summarizes the effect of inoculum size on the Minimum Inhibitory Concentration (MIC) of this compound against Bacteroides fragilis.
| Bacterial Strain | Inoculum Size (CFU/spot) | This compound MIC (µg/mL) | Fold Increase in MIC (High vs. Low Inoculum) |
| B. fragilis (Hypothetical Strain A) | 10^4 | 8 | \multirow{2}{}{8} |
| 10^7 | 64 | ||
| B. fragilis (Hypothetical Strain B) | 10^4 | 16 | \multirow{2}{}{4} |
| 10^7 | 64 |
Note: This table is a representation of expected results based on published literature. Actual values may vary depending on the specific strain and experimental conditions.
Experimental Protocols
Broth Microdilution Method for Determining this compound Inoculum Effect
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.
a. Inoculum Preparation:
-
From a 24-48 hour anaerobic culture on Brucella blood agar, select several morphologically similar colonies.
-
Suspend the colonies in a suitable broth medium (e.g., supplemented Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
For the standard inoculum , dilute the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microdilution plate.
-
For the high inoculum , prepare a separate suspension that will result in a final concentration of approximately 5 x 10^7 CFU/mL in the wells.
b. Plate Preparation and Inoculation:
-
Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using an appropriate anaerobic broth medium.
-
Inoculate the wells of separate plates with the standard and high inoculum suspensions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each inoculum concentration.
c. Incubation and Interpretation:
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Agar Dilution Method for Determining this compound Inoculum Effect
This protocol is based on the CLSI reference method for agar dilution susceptibility testing of anaerobic bacteria.
a. Plate Preparation:
-
Prepare a series of agar plates (e.g., Brucella agar with supplements) containing serial twofold dilutions of this compound.
-
Also prepare a growth control plate without any antibiotic.
b. Inoculum Preparation:
-
Prepare bacterial suspensions equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
For the standard inoculum , use this suspension to achieve a final concentration of approximately 10^4 CFU per spot on the agar surface.
-
For the high inoculum , prepare a more concentrated suspension to deliver approximately 10^6 CFU per spot.
c. Inoculation and Incubation:
-
Using a multipoint inoculator, spot the standard and high inocula onto the surfaces of the this compound-containing plates and the growth control plate.
-
Allow the inocula to dry, then invert the plates and incubate in an anaerobic atmosphere at 35-37°C for 48 hours.
d. Interpretation:
-
The MIC is the lowest concentration of this compound that prevents the growth of more than a single colony or a faint haze.
Qualitative β-Lactamase Assay (Nitrocefin Test)
This assay is a rapid method to detect the production of β-lactamase enzymes.
a. Procedure:
-
Moisten a nitrocefin-impregnated disk or slide with a drop of sterile water or saline.
-
Using a sterile applicator, smear several colonies of the test organism onto the moistened area.
-
Observe for a color change from yellow to red/pink.
b. Interpretation:
-
Positive: A color change to red/pink within 5-10 minutes indicates the presence of β-lactamase.
-
Negative: No color change within the specified time.
Visualizations
Caption: Experimental workflow for determining the inoculum effect.
Caption: Mechanism of the this compound inoculum effect.
References
- 1. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of inoculum size and medium on activity of seven antimicrobial agents against Bacteroides fragilis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC testing of anaerobic bacteria at DWS [dwscientific.com]
- 7. microbiologyinfo.com [microbiologyinfo.com]
Technical Support Center: Cefotetan Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of pH on the stability and antibacterial activity of Cefotetan.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in aqueous solutions?
A1: The optimal pH range for this compound disodium stability is between 3.6 and 6.4.[1][2][3] Within this range, the decomposition of the drug is minimized.
Q2: How does pH outside the optimal range affect this compound's stability?
A2: this compound's decomposition is catalyzed by both hydrogen ions (at pH ≤ 3.4) and hydroxyl ions (at pH ≥ 6.2). At pH values of 2 or 8, the decomposition rate is approximately twice as fast as within the optimal pH range of 3.6-6.4.[1][2]
Q3: What is the recommended pH for freshly reconstituted this compound solutions?
A3: Freshly reconstituted solutions of this compound typically have a pH between 4.5 and 6.5.[4][5]
Q4: Does pH significantly impact the in-vitro antibacterial activity of this compound?
A4: Studies have shown that the composition of the medium and the pH have a minimal influence on the in-vitro antibacterial activity of this compound.[6]
Q5: What are the visual signs of this compound degradation in a solution?
A5: A noticeable sign of this compound degradation is a color change of the solution towards yellow, and the development of a sulphurous odor, especially when stored at room temperature.[7]
Q6: How long is reconstituted this compound stable under recommended storage conditions?
A6: Reconstituted this compound maintains satisfactory potency for 24 hours at room temperature (25°C/77°F), for 96 hours under refrigeration (5°C/41°F), and for at least one week in a frozen state (-20°C/-4°F).[4][8][9]
Troubleshooting Guide
Q: My this compound solution has turned yellow. Can I still use it for my experiment?
A: A color change to yellow, often accompanied by a sulphurous odor, indicates degradation of this compound, particularly when stored at room temperature.[7] It is recommended to use freshly prepared solutions for experiments where precise concentration and purity are critical. The stability of the solution is significantly better at refrigerated (5°C) or frozen (-20°C) temperatures.[4][8][9]
Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing a this compound solution. What could be the cause?
A: The appearance of new peaks in a stability-indicating HPLC analysis suggests the formation of degradation products.[10] This is more likely to occur if the solution was stored outside the optimal pH range of 3.6-6.4 or at elevated temperatures.[1][2] Decomposition of this compound follows first-order kinetics.[1][2]
Q: The antibacterial potency of my this compound stock solution seems to have decreased. Could the pH of the solvent be the issue?
A: While the in-vitro activity of this compound is not significantly affected by the pH of the testing medium, the chemical stability of your stock solution is highly pH-dependent.[6] If the stock solution was prepared or stored in a solvent with a pH outside the optimal range of 3.6-6.4, it could have undergone degradation, leading to a lower effective concentration of the active drug.[1][2][3]
Quantitative Data Summary
Table 1: pH-Dependent Stability of this compound Disodium
| pH | Stability Condition | Reference(s) |
| 2.0 | Decomposition is ~2x faster than in the optimal range. | [1][2] |
| 3.6 - 6.4 | Optimal stability range. | [1][2][3] |
| 8.0 | Decomposition is ~2x faster than in the optimal range. | [1][2] |
Table 2: Temperature-Dependent Stability of Reconstituted this compound
| Temperature | Duration of Stability | Reference(s) |
| 25°C (77°F) | 24 hours | [4][8][9] |
| 5°C (41°F) | 96 hours | [4][8][9] |
| -20°C (-4°F) | At least 1 week | [4][8][9] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Assay for this compound
This protocol is based on methodologies described in the literature for assessing this compound stability.[1][2][11]
1. Materials and Equipment:
- This compound disodium powder
- High-Pressure Liquid Chromatograph (HPLC) system with a UV detector
- C18 column (e.g., 25 cm x 4.6 mm i.d.)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH2PO4)
- Deionized water
- pH meter
- Appropriate buffers to adjust pH
2. Chromatographic Conditions:
- Mobile Phase: 6% v/v acetonitrile in 0.02M KH2PO4 aqueous buffer solution.
- Flow Rate: 2.0 mL/min.
- Detection Wavelength: 262 nm.
- Temperature: Ambient.
- Injection Volume: As required by the instrument and standard concentrations.
3. Preparation of Solutions:
- Stock Solution: Prepare a 1% solution of this compound disodium in deionized water.
- Test Solutions: Dilute the stock solution with phosphate buffers of various pH values (e.g., ranging from pH 2 to 8) to the desired final concentration.
- Standard Solutions: Prepare a series of standard solutions of known this compound concentrations in the mobile phase to generate a standard curve.
4. Stability Study Procedure:
- After preparation, measure the initial pH and assay the concentration of this compound in each test solution.
- Store the test solutions at the desired temperatures (e.g., 25°C, 5°C, -20°C).
- At specified time intervals, withdraw samples from each test solution.
- Inject the samples into the HPLC system and record the chromatograms.
- Calculate the remaining concentration of this compound by comparing the peak area with the standard curve.
5. Data Analysis:
- Plot the natural logarithm of the this compound concentration versus time to determine if the degradation follows first-order kinetics.
- Calculate the degradation rate constant (k) for each pH and temperature condition from the slope of the line.
- Construct a pH-rate profile by plotting the logarithm of the rate constant (log k) against pH.
Visualizations
Caption: Relationship between pH and this compound stability.
Caption: Workflow for assessing this compound stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. CEFOTAN® (this compound for injection, USP) [dailymed.nlm.nih.gov]
- 6. In-vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Stability in Normal Saline and Five Percent Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 8. globalrph.com [globalrph.com]
- 9. drugs.com [drugs.com]
- 10. Chemical stability of this compound disodium in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. staff.najah.edu [staff.najah.edu]
Validation & Comparative
In Vitro Synergy of Cefotetan: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro synergistic activity of Cefotetan with other antibiotics, supported by experimental data. The information is presented to facilitate further research and development in antibiotic combination therapies.
Summary of In Vitro Synergistic Activity of this compound
The following tables summarize the quantitative data from key studies investigating the synergistic potential of this compound in combination with other antimicrobial agents against a variety of bacterial species. Synergy is primarily determined by the Fractional Inhibitory Concentration Index (FICI), where an FICI of ≤ 0.5 is indicative of a synergistic interaction.
| Combination Partner | Bacterial Species | Synergy Rate (%) | Additive/Indifferent Rate (%) | Antagonism Rate (%) |
| Aminoglycosides | ||||
| Amikacin | Staphylococcus aureus | 20 | 80 | 0 |
| Gentamicin | Staphylococcus aureus | 0 | 100 | 0 |
| Netilmicin | Staphylococcus aureus | 0 | 100 | 0 |
| Tobramycin | Staphylococcus aureus | 0 | 100 | 0 |
| Amikacin | Enterobacter cloacae | 22 | 78 | 0 |
| Gentamicin | Enterobacter cloacae | 22 | 78 | 0 |
| Netilmicin | Enterobacter cloacae | 22 | 78 | 0 |
| Tobramycin | Enterobacter cloacae | 22 | 78 | 0 |
| Penicillins | ||||
| Mezlocillin | Gram-negative bacteria | 11 | 63 | 0 |
| Piperacillin | Gram-negative bacteria | 11 | 63 | 0 |
| Cephalosporins | ||||
| Cefsulodin | Bacteroides fragilis | Marked Synergy (FICI < 0.3) in the majority of strains | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited synergy testing studies.
Checkerboard Synergy Assay (Agar Dilution Method)
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Bacterial Strains and Inoculum Preparation:
-
Clinical isolates of various bacterial species were used, including strains of Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae, Serratia marcescens, Enterobacter cloacae, and Bacteroides fragilis.
-
For aerobic bacteria, cultures were grown to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
For anaerobic bacteria like B. fragilis, appropriate anaerobic culture conditions and media were utilized.
2. Antibiotic Preparation:
-
Stock solutions of this compound and the partner antibiotics (e.g., aminoglycosides, penicillins, cefsulodin) were prepared according to the manufacturers' instructions.
-
Serial twofold dilutions of each antibiotic were prepared in the appropriate culture medium.
3. Checkerboard Setup:
-
A 96-well microtiter plate or a series of agar plates were used to create a checkerboard pattern.
-
One antibiotic was serially diluted along the x-axis (columns), and the other antibiotic was serially diluted along the y-axis (rows). This creates a gradient of antibiotic concentrations, with wells containing combinations of both drugs at various concentrations, as well as wells with each drug alone.
4. Inoculation and Incubation:
-
Each well or plate was inoculated with the standardized bacterial suspension.
-
Plates were incubated under appropriate atmospheric conditions (aerobic or anaerobic) and temperatures (typically 35-37°C) for a specified period (usually 18-24 hours for aerobic bacteria and 48 hours for anaerobic bacteria).
5. Data Analysis and Interpretation:
-
The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination was determined as the lowest concentration that visibly inhibits bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) for each antibiotic was calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FIC Index (FICI) was calculated by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The interaction was interpreted based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
A study on the combination of this compound and cefsulodin against Bacteroides fragilis reported marked synergy with a Fractional Inhibitory Concentration (FIC) index of less than 0.3 for the majority of strains tested[1]. Another study investigating this compound in combination with various aminoglycosides and penicillins found that no antagonism occurred with any of the combinations.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a checkerboard synergy assay.
Concluding Remarks
The available in vitro data suggests that this compound exhibits synergistic or additive effects when combined with certain antibiotics, particularly against specific bacterial species. The combination of this compound with cefsulodin shows promise against Bacteroides fragilis, while its pairing with aminoglycosides and penicillins demonstrates a lack of antagonism and potential for synergy against various Gram-positive and Gram-negative bacteria.
Researchers are encouraged to consider these findings in the design of further in vitro and in vivo studies to explore the clinical potential of this compound combination therapies. The detailed experimental protocols provided in this guide can serve as a foundation for such investigations. It is important to note that while in vitro synergy is a positive indicator, clinical efficacy can only be confirmed through rigorous clinical trials.
References
Cefotetan Cross-Reactivity With Other Cephalosporins: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the nuances of antibiotic cross-reactivity is paramount for both patient safety and the advancement of antimicrobial therapies. This guide provides an objective comparison of cefotetan's cross-reactivity profile with other cephalosporins, supported by experimental data and detailed methodologies. This compound, a cephamycin antibiotic often grouped with second-generation cephalosporins, exhibits a unique cross-reactivity pattern primarily dictated by its side-chain structures.
Understanding the Basis of Cephalosporin Cross-Reactivity
Allergic reactions to cephalosporins are primarily mediated by IgE antibodies that recognize specific parts of the drug molecule. The cross-reactivity between different cephalosporins is not a class-wide phenomenon but is largely determined by the similarity of their R1 and R2 side chains.[1] The R1 side chain is considered the primary determinant of cross-reactivity, while the R2 side chain plays a secondary role.[1] this compound's potential for cross-reactivity is notably influenced by its R2 side chain, which it shares with cefoxitin.[1]
Quantitative Analysis of this compound Cross-Reactivity
The following table summarizes the available quantitative data from in vitro studies on the cross-reactivity of this compound antibodies with other cephalosporins. It is important to note that in vitro reactivity does not always directly correlate with clinical allergic reactions, but it provides valuable insight into the potential for cross-sensitization.
| Cephalosporin | Shared Side Chain with this compound | In Vitro Cross-Reactivity with this compound Antibodies | Study Type | Reference |
| Cefoxitin | Identical R2 Side Chain | Some cross-reactivity observed | Serum analysis of patients with drug-induced immune hemolytic anemia | [2] |
| Cephalothin | Dissimilar R1 and R2 Side Chains | Some cross-reactivity observed | Serum analysis of patients with drug-induced immune hemolytic anemia | [2] |
| Ceftazidime | Dissimilar R1 and R2 Side Chains | Much lesser extent of cross-reactivity compared to cephalothin and cefoxitin | Serum analysis of patients with drug-induced immune hemolytic anemia | [2] |
| Cefotaxime | Dissimilar R1 and R2 Side Chains | Very weak cross-reactivity | Serum analysis of patients with drug-induced immune hemolytic anemia | [2] |
| Cefamandole | Dissimilar R1 Side Chain | Very weak cross-reactivity | Serum analysis of patients with drug-induced immune hemolytic anemia | [2] |
| Cefoperazone | Dissimilar R1 Side Chain | Very weak cross-reactivity | Serum analysis of patients with drug-induced immune hemolytic anemia | [2] |
| Penicillin | Dissimilar Structure | Much lesser extent of cross-reactivity | Serum analysis of patients with drug-induced immune hemolytic anemia | [2] |
Experimental Protocols
The determination of cephalosporin cross-reactivity involves a combination of in vivo and in vitro tests. Below are detailed methodologies for key experiments.
Skin Testing
Skin testing is a primary method for diagnosing IgE-mediated hypersensitivity to beta-lactams.
-
Skin Prick Test (SPT):
-
A drop of the this compound solution (e.g., 1 mg/mL) is placed on the forearm.
-
The epidermis is pricked through the drop using a sterile lancet.
-
A positive control (histamine) and a negative control (saline) are also applied.
-
The site is observed for 15-20 minutes. A wheal and flare reaction larger than the negative control is considered a positive result.
-
-
Intradermal Test (IDT):
-
If the SPT is negative, an IDT may be performed.
-
A small amount (0.02-0.05 mL) of a more diluted this compound solution (e.g., 0.1-10 mg/mL) is injected intradermally to raise a small bleb.[3]
-
A positive control (histamine) and a negative control (saline) are also injected at separate sites.
-
The injection site is observed for 15-20 minutes. An increase in the wheal size by at least 3 mm compared to the initial bleb is considered a positive result.[3]
-
In Vitro IgE Immunoassays
These laboratory tests measure the presence of drug-specific IgE antibodies in a patient's serum.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Specific IgE:
-
Microtiter wells are coated with a this compound-human serum albumin (HSA) conjugate.
-
Patient serum is added to the wells. If this compound-specific IgE is present, it will bind to the conjugate.
-
After washing, an enzyme-labeled anti-human IgE antibody is added.
-
A substrate for the enzyme is then added, and the resulting color change is measured spectrophotometrically. The intensity of the color is proportional to the amount of this compound-specific IgE in the serum.
-
Drug Provocation Test (DPT)
The DPT is considered the gold standard for confirming or ruling out a drug allergy when other tests are inconclusive. It should only be performed in a controlled setting with emergency medical support readily available.
-
The patient is administered a small, sub-therapeutic dose of the alternative cephalosporin under close medical observation.
-
If no reaction occurs after a specified time (e.g., 30-60 minutes), a larger dose is given.
-
This process is repeated with incrementally increasing doses until a full therapeutic dose is reached.
-
The patient is monitored for several hours after the final dose for any delayed reactions.
Logical Relationship of this compound Cross-Reactivity
The following diagram illustrates the logical relationship of this compound's cross-reactivity with other cephalosporins based on shared side chains.
Caption: this compound cross-reactivity based on side-chain similarity.
Conclusion
The cross-reactivity of this compound with other cephalosporins is not absolute and is primarily linked to structural similarities in the R2 side chain, most notably with cefoxitin. For patients with a confirmed this compound allergy, cephalosporins with dissimilar R1 and R2 side chains are generally considered safe alternatives, though this should be confirmed with appropriate allergy testing.[1] This guide provides a foundational understanding for researchers and clinicians, emphasizing the importance of considering individual drug structures rather than broad antibiotic classes when assessing cross-reactivity risks. Further clinical studies with larger patient cohorts are needed to establish more precise quantitative rates of clinical cross-reactivity for this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. Cross-reactivity of this compound and ceftriaxone antibodies, associated with hemolytic anemia, with other: cephalosporins and penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunologic Evaluation of Patients with this compound-Induced Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Cefotetan HPLC Method for Research Use: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data. This guide provides a comprehensive comparison of a High-Performance Liquid Chromatography (HPLC) method for the quantification of the cephalosporin antibiotic Cefotetan against a UV-Vis spectrophotometric method. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and validation of the most suitable method for research purposes.
A Head-to-Head Comparison: HPLC vs. UV-Vis Spectrophotometry for this compound Analysis
The choice of an analytical method hinges on a balance of performance characteristics, sample complexity, and available resources. Below is a summary of the key performance parameters for a validated HPLC method compared to a UV-Vis spectrophotometric method for the determination of this compound.
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Measurement of light absorbance at a specific wavelength. |
| Specificity | High (Stability-indicating) | Low to Moderate |
| Linearity (Range) | 10 - 100 µg/mL (R² > 0.999) | 20 - 120 µg/mL (R² > 0.995) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~2 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | ~6 µg/mL |
| Throughput | Lower | Higher |
| Cost | Higher (instrumentation and solvents) | Lower |
As the data indicates, the HPLC method offers superior specificity, sensitivity, and precision, making it the preferred choice for stability-indicating assays and the analysis of complex sample matrices. The UV-Vis spectrophotometric method, while simpler and more cost-effective, is more susceptible to interference from excipients and degradation products, limiting its application to the analysis of pure substance or simple formulations.
Experimental Protocols
Detailed methodologies for the validation of the this compound HPLC method and the comparative UV-Vis spectrophotometric method are provided below.
I. Validated Stability-Indicating HPLC Method
This method is designed to accurately quantify this compound in the presence of its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 6.8) and acetonitrile (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 10 to 100 µg/mL.
-
Sample Solution (for bulk drug): Prepare a solution of the this compound sample in the mobile phase at a target concentration of 50 µg/mL.
3. Validation Parameters:
-
System Suitability: Inject the 50 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, the theoretical plates > 2000, and the tailing factor ≤ 1.5.
-
Linearity: Analyze the working standard solutions in triplicate. Plot the average peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of this compound standard into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery should be between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the 50 µg/mL sample solution on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days' results should be ≤ 2.0%.
-
-
Specificity (Forced Degradation Studies): Subject the this compound sample to the following stress conditions to generate potential degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours. Analyze the stressed samples to ensure that the this compound peak is well-resolved from any degradation product peaks.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
II. Comparative UV-Vis Spectrophotometric Method
This method provides a simpler, though less specific, alternative for the quantification of this compound.
1. Spectrophotometric Conditions:
-
Instrument: UV-Vis Spectrophotometer
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a this compound solution (e.g., 20 µg/mL in 0.1 M phosphate buffer pH 6.8) from 200 to 400 nm. The λmax for this compound is typically around 254 nm.
-
Solvent: 0.1 M Phosphate Buffer (pH 6.8)
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using the phosphate buffer as the solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the phosphate buffer to obtain concentrations ranging from 20 to 120 µg/mL.
-
Sample Solution: Prepare a solution of the this compound sample in the phosphate buffer at a target concentration within the linear range.
3. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the average absorbance against concentration and determine the correlation coefficient (R²), which should be ≥ 0.995.
-
Accuracy (Recovery): Perform recovery studies as described for the HPLC method. The mean recovery should be between 95.0% and 105.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a sample solution on the same day. The RSD should be ≤ 5.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. The RSD between the two days' results should be ≤ 5.0%.
-
Data Presentation
The following tables summarize the expected quantitative data from the validation of the this compound HPLC and UV-Vis spectrophotometric methods.
Table 1: Linearity Data
| Method | Concentration (µg/mL) | Mean Response (n=3) | R² |
| HPLC | 10 | Peak Area | > 0.999 |
| 25 | Peak Area | ||
| 50 | Peak Area | ||
| 75 | Peak Area | ||
| 100 | Peak Area | ||
| UV-Vis | 20 | Absorbance | > 0.995 |
| 40 | Absorbance | ||
| 60 | Absorbance | ||
| 80 | Absorbance | ||
| 100 | Absorbance | ||
| 120 | Absorbance |
Table 2: Accuracy (Recovery) Data
| Method | Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| HPLC | 80% | 40 | - | 98.0 - 102.0 |
| 100% | 50 | - | ||
| 120% | 60 | - | ||
| UV-Vis | 80% | 48 | - | 95.0 - 105.0 |
| 100% | 60 | - | ||
| 120% | 72 | - |
Table 3: Precision Data
| Method | Parameter | Mean Assay (%) | % RSD |
| HPLC | Repeatability (n=6) | - | < 2.0 |
| Intermediate Precision (n=6) | - | < 2.0 | |
| UV-Vis | Repeatability (n=6) | - | < 5.0 |
| Intermediate Precision (n=6) | - | < 5.0 |
Table 4: Forced Degradation Results for HPLC Method
| Stress Condition | % Degradation of this compound | Observations |
| Acid Hydrolysis | ~15% | Major degradation product peak observed at RRT ~0.8 |
| Base Hydrolysis | ~25% | Multiple degradation product peaks observed |
| Oxidative | ~10% | One major degradation product peak observed at RRT ~1.2 |
| Thermal | ~5% | Minor degradation observed |
| Photolytic | ~8% | Minor degradation observed |
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the proposed degradation pathway of this compound.
Caption: Workflow for this compound HPLC method validation.
Cefotetan Versus Third-Generation Cephalosporins: An In Vitro Efficacy Comparison
A detailed analysis of the in vitro activity of cefotetan, a cephamycin, against various bacterial isolates compared to third-generation cephalosporins, supported by experimental data and standardized methodologies.
This guide provides a comprehensive comparison of the in vitro efficacy of this compound with that of third-generation cephalosporins. The analysis is based on quantitative data from various studies, focusing on Minimum Inhibitory Concentration (MIC) values against clinically relevant bacteria. Detailed experimental protocols for determining antimicrobial susceptibility are also provided to ensure a thorough understanding of the presented data. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antimicrobial research.
Comparative In Vitro Activity: A Tabular Summary
The in vitro potency of this compound and third-generation cephalosporins is most effectively evaluated by comparing their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and representative third-generation cephalosporins against key bacterial species.
Table 1: In Vitro Activity against Enterobacteriaceae
| Organism | Antibiotic | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli (multiresistant) | This compound | 14 | - | 0.11 (mean) | [1] |
| Cefotaxime | 14 | - | - | [1] | |
| Ceftazidime | 14 | - | 0.21 (mean) | [1] | |
| Klebsiella aerogenes (multiresistant) | This compound | 14 | - | 0.06 (mean) | [1] |
| Cefotaxime | 14 | - | - | [1] | |
| Ceftazidime | 14 | - | - | [1] | |
| Enterobacter cloacae (multiresistant) | This compound | 14 | >256 | >256 | [1][2] |
| Cefotaxime | 14 | - | 0.8-0.9 (mean) | [1][2] | |
| Ceftazidime | 14 | - | 0.8-0.9 (mean) | [1][2] | |
| Serratia spp. | This compound | 107 | - | >90% susceptible | [3] |
| Cefotaxime | 107 | - | >90% susceptible | [3] | |
| Ceftazidime | 107 | - | >90% susceptible | [3] |
General Observations for Enterobacteriaceae:
-
This compound generally exhibits an activity that is two- to fourfold lower than that of cefotaxime against most Enterobacteriaceae.[4]
-
The activity of this compound against multiresistant strains of Escherichia coli and Klebsiella aerogenes was found to be comparable to that of cefotaxime and ceftazidime.[1][2]
-
Multiresistant strains of Enterobacter cloacae demonstrated a high level of resistance to this compound.[1][2]
-
Over 90% of Serratia isolates were susceptible to this compound, cefotaxime, and ceftazidime.[3]
Table 2: In Vitro Activity against Anaerobic Bacteria
| Organism | Antibiotic | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis | This compound | 24 | - | - | [4] |
| Cefotaxime | 24 | - | - | [4] | |
| This compound | 1291 | 5.4 | 23 | [5] | |
| Cefoxitin | - | - | 32 | [6] | |
| This compound | - | - | >128 | [6] |
General Observations for Bacteroides fragilis:
-
This compound is more effective against Bacteroides fragilis than cefotaxime.[4]
-
Some studies indicate that cefoxitin is more active against B. fragilis than this compound.[6] However, other data suggests this compound has comparable or slightly superior activity to cefoxitin.[5] Resistance to both this compound and cefoxitin is a concern for B. fragilis and they may not be reliable as monotherapy.[7][8]
Table 3: In Vitro Activity against Other Clinically Important Bacteria
| Organism | Antibiotic | MIC (µg/mL) | Observation | Reference |
| Pseudomonas aeruginosa | This compound | - | Inactive | [4] |
| Ceftazidime | - | Active | [9] | |
| Staphylococcus aureus | This compound | MIC90 = 8 | Limited activity | [10] |
| Cefotaxime | MIC = 1-2 | More active than this compound | [9] |
General Observations for Other Bacteria:
-
This compound is inactive against Pseudomonas aeruginosa, a key differentiator from some third-generation cephalosporins like ceftazidime which are active.[4][9]
-
This compound demonstrates limited activity against Staphylococcus aureus.[4]
Experimental Protocols
The determination of in vitro efficacy relies on standardized antimicrobial susceptibility testing methods. The most common methods cited in the referenced studies are broth microdilution and agar dilution, which are performed according to guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[1][11]
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium, typically Mueller-Hinton Broth (MHB), within a 96-well microtiter plate.[7][12]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. This is typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[7] The inoculum is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[7]
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[12] A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.[12]
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[7]
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[7]
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into an agar medium. It is considered a reference method for MIC determination.[2][3]
-
Preparation of Agar Plates: A series of agar plates, typically Mueller-Hinton Agar (MHA), are prepared, each containing a different concentration of the antimicrobial agent.[2][13] This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten agar before it solidifies.[2]
-
Inoculum Preparation: A bacterial inoculum is prepared and standardized as described for the broth microdilution method.[7]
-
Inoculation: The surface of each agar plate is spot-inoculated with a standardized amount of the bacterial suspension (approximately 10^4 CFU per spot).[2] A single plate can be used to test multiple isolates.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.[2]
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[7]
Mechanism of Action and Resistance
The following diagram illustrates the fundamental mechanism of action of beta-lactam antibiotics, including this compound and third-generation cephalosporins, and a primary mechanism of bacterial resistance.
Caption: Mechanism of beta-lactam action and enzymatic resistance.
Conclusion
The in vitro data indicates that while this compound, a cephamycin, shares a broad spectrum of activity with third-generation cephalosporins, there are significant differences in their potency against specific groups of bacteria. This compound demonstrates robust activity against many Enterobacteriaceae, comparable to some third-generation agents, and is notably more active against anaerobic bacteria like Bacteroides fragilis. However, it is less active against Staphylococcus aureus and inactive against Pseudomonas aeruginosa. In contrast, third-generation cephalosporins like ceftazidime provide coverage against P. aeruginosa. The choice between this compound and a third-generation cephalosporin for further research or development should be guided by the specific bacterial pathogens being targeted. The methodologies outlined in this guide provide a framework for conducting further comparative in vitro studies.
References
- 1. chainnetwork.org [chainnetwork.org]
- 2. Agar dilution - Wikipedia [en.wikipedia.org]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Revised Broad-Spectrum Cephalosporin Clinical and Laboratory Standards Institute Breakpoints on Susceptibility in Enterobacteriaceae Producing AmpC β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Third generation cephalosporins | PDF [slideshare.net]
- 9. drugs.com [drugs.com]
- 10. Disk diffusion susceptibility testing and broth microdilution quality control guidelines for BMY-28100, a new orally administered cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacld.com [iacld.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
